molecular formula C18H20F3N5O B5600263 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide

N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B5600263
M. Wt: 379.4 g/mol
InChI Key: PJCZFJFXDHDRNV-UHFFFAOYSA-N
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Description

N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H20F3N5O and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.16199476 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide have been studied for their potential as anticancer agents. For example, a compound described as MGCD0103, an orally active histone deacetylase inhibitor, demonstrates significant antitumor activity in vivo by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008). This suggests that compounds with similar mechanisms could be explored for their anticancer potential.

Neuroleptic Activity

Benzamides, including those structurally similar to the compound , have been explored for their neuroleptic activity, showing potential in the treatment of psychosis. A study highlighted the synthesis of benzamides of N,N-disubstituted ethylenediamines and their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity in this class (Sumio et al., 1981).

Antimicrobial and Antifungal Applications

Research into thienopyrimidine derivatives, which share some structural similarities, has shown pronounced antimicrobial activity. These studies suggest that compounds with related structures could have applications in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthetic Methodologies

Additionally, compounds with similar structures have been utilized in synthetic methodologies for preparing radiopharmaceutical precursors, indicating their utility in chemical synthesis and potential in diagnostic medicine (Bobeldijk et al., 1990).

Drug Delivery Systems

The study of benzamide derivatives conjugated with alkylating cytostatics for melanoma treatment indicates potential applications in targeted drug delivery systems. These compounds have shown higher toxicity against melanoma cells compared to their parent compounds, supporting the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells (Wolf et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O/c19-18(20,21)14-6-2-1-5-13(14)17(27)23-8-7-22-15-11-16(25-12-24-15)26-9-3-4-10-26/h1-2,5-6,11-12H,3-4,7-10H2,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCZFJFXDHDRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.